Home > Products > Screening Compounds P72284 > N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide - 886964-84-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Catalog Number: EVT-2940492
CAS Number: 886964-84-7
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis route for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide was not identified in the provided papers, a plausible synthetic strategy can be proposed based on similar compounds and known reactions [, , ].

Applications
  • Agrochemicals: Given the presence of a heteroaryloxy acetamide scaffold, which is common in herbicides [], this compound could potentially be investigated for herbicidal activity.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

    Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic piperazine and piperidine groups. [] It effectively blocks the binding and function of CXCR3 chemokines, demonstrating its therapeutic potential in various diseases. []

    Relevance: While VUF11211 doesn't share the core structure of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, both compounds exhibit antagonistic activity towards specific receptors. VUF11211 targets the CXCR3 receptor, highlighting the research interest in compounds with receptor-modulating properties. [] This suggests a broader research context where structural variations are explored to target different receptors for therapeutic purposes.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

    Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist. Unlike VUF11211, NBI-74330 lacks basic groups and features an 8-azaquinazolinone core. [] This compound also demonstrates potent inhibition of CXCR3 chemokine binding and function. []

    Relevance: NBI-74330 shares a crucial structural feature with N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide: the N-(pyridin-3-ylmethyl)acetamide moiety. [] This structural similarity suggests that this specific moiety might play a significant role in interacting with the target receptors, potentially contributing to the antagonistic activity observed in both compounds. Researchers exploring structure-activity relationships often focus on such common structural motifs to understand their contribution to biological activity and design more potent and selective compounds.

    Compound Description: This group encompasses a broad range of compounds with the core structure of 1,2-bis-sulfonamide. The research highlights the potential of these derivatives as modulators of chemokine receptors, emphasizing their therapeutic potential. []

    Relevance: While the 1,2-bis-sulfonamide derivatives don't directly resemble N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide structurally, their shared focus on chemokine receptor modulation points towards a common research interest in targeting these receptors for therapeutic development. [] This suggests that researchers are actively investigating various chemical classes, including benzothiazoles and sulfonamides, to identify potent and selective chemokine receptor modulators.

    Compound Description: This series of compounds is synthesized from the reaction of 2-aminobenzimidazole with chloroacetyl chloride, leading to the formation of N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide. [] Further reactions with various reagents like urea, thiourea, and thiosemicarbazide yield diverse heterocyclic derivatives. []

    Relevance: The N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide derivatives, while structurally distinct from N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, share a common research theme: the exploration of heterocyclic compounds for potential biological activities. [] The synthesis and characterization of these derivatives highlight the importance of exploring diverse heterocyclic scaffolds, including benzothiazoles and benzimidazoles, in medicinal chemistry research.

4-(4-benzyloxy-butoxy)-1-(2,4-dichloro-benzyl)-1H-pyridin-2-one and its Analogs

    Compound Description: This research focuses on a series of compounds structurally analogous to 4-(4-benzyloxy-butoxy)-1-(2,4-dichloro-benzyl)-1H-pyridin-2-one, investigated for their FabI inhibitory activity. [] These compounds represent a diverse group with modifications to the core pyridin-2-one scaffold. []

    Relevance: Although structurally different from N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, the investigation of 4-(4-benzyloxy-butoxy)-1-(2,4-dichloro-benzyl)-1H-pyridin-2-one and its analogs emphasizes the exploration of various chemical classes for specific enzyme inhibition. [] This research approach aligns with the broader goal of identifying novel compounds with therapeutic potential by targeting specific enzymes or receptors.

Properties

CAS Number

886964-84-7

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.82

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)20(9-11-4-3-7-18-8-11)16-19-14-13(22-2)6-5-12(17)15(14)23-16/h3-8H,9H2,1-2H3

InChI Key

RRIOTKDDWMPPHB-UHFFFAOYSA-N

SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.